molecular formula C14H18Cl2N2 B3292023 4,4'-Bipyridinium, 1,1',3,3'-tetramethyl-, dichloride CAS No. 87524-44-5

4,4'-Bipyridinium, 1,1',3,3'-tetramethyl-, dichloride

Cat. No. B3292023
CAS RN: 87524-44-5
M. Wt: 285.2 g/mol
InChI Key: STKGNNKEJYYKSE-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride, also known as methyl viologen, is an organic compound with the chemical formula [(C6H7N)2]Cl2 . It is classified as a viologen, a family of redox-active heterocycles of similar structure . This salt is one of the most widely used herbicides . It is quick-acting and non-selective, killing green plant tissue on contact .


Synthesis Analysis

The synthesis of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .


Molecular Structure Analysis

The molecular structure of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride is characterized by the presence of bipyridinium residues, which are amongst the most intensively studied building blocks in supramolecular chemistry . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .


Chemical Reactions Analysis

The chemical reactions of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride involve the reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives . These reductions are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .


Physical And Chemical Properties Analysis

4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride is a yellow solid with a faint, ammonia-like odor . It has a high solubility in water and a vapor pressure of less than 0.000 0001 mmHg at 20 °C . Its melting point ranges from 175 to 180 °C, and its boiling point is greater than 300 °C .

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride involves the controllable electrochemical properties of 4,4’-bipyridinium ions . Many complex nanosystems harness these properties in either their synthesis or application .

Safety and Hazards

4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride is toxic and poses an environmental hazard . It is lethal to human beings and animals due to its redox activity, which produces superoxide anions . The permissible exposure limit (PEL) is 0.5 mg/m3 for respirable particles, and the immediate danger limit is 1 mg/m3 .

Future Directions

The future directions for the study and application of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride could involve further exploration of its electrochemical properties and potential applications in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . Additionally, more research could be conducted to better understand its toxicity and environmental impact .

properties

IUPAC Name

4-(1,3-dimethylpyridin-1-ium-4-yl)-1,3-dimethylpyridin-1-ium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2ClH/c1-11-9-15(3)7-5-13(11)14-6-8-16(4)10-12(14)2;;/h5-10H,1-4H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKGNNKEJYYKSE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)C)C2=C(C=[N+](C=C2)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90826438
Record name 1,1',3,3'-Tetramethyl-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87524-44-5
Record name 1,1',3,3'-Tetramethyl-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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